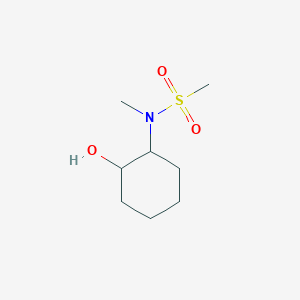![molecular formula C20H17BrN2O3 B4616161 ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)
ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate
Overview
Description
Quinoline derivatives are of significant interest in chemistry due to their wide range of applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthesis and study of "ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate" fall within this context, exploring the compound's synthesis, molecular structure, and its physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including condensation reactions, cyclization, and functional group transformations. For instance, compounds like ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate have been synthesized through specific crystallization methods, indicating the complexity and precision required in synthesizing quinoline derivatives (Wangchun Xiang, 2004).
Scientific Research Applications
Synthetic Applications and Heterocyclic Compound Formation
Cyclisation Reactions and Heterocycle Synthesis : Research highlights the use of bromophenyl and ethyl groups in radical cyclisation reactions onto azoles, leading to the synthesis of complex heterocyclic compounds. Such reactions are pivotal for creating bioactive molecules with potential applications in pharmaceuticals and agrochemicals (Allin et al., 2005).
Corrosion Inhibition : Theoretical studies on quinoxalines, which share structural similarities with the compound , have demonstrated their effectiveness as corrosion inhibitors for metals like copper. This application is crucial for extending the lifespan of metal components in industrial settings (Zarrouk et al., 2014).
Quinoline Synthesis : Utilizing reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for synthesizing quinolines underlines the role of ethyl and bromophenyl groups in facilitating reactions to produce quinolines, a class of compounds with significant therapeutic potential (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Materials Science
NMR Spectroscopy of Biological Macromolecules : The development of novel nonionic liquid crystalline media for the partial alignment of biological macromolecules in NMR experiments is facilitated by compounds similar to ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate. This advancement is key for structural biology studies, enabling precise determination of molecular structures (Rückert & Otting, 2000).
Advanced Chemical Synthesis Techniques
Radical Ring Closures : The generation of carbon-centered radicals for the formation of complex structures like 3,4-dihydro-1H-quinolin-2-one showcases the potential of using ethyl and bromophenyl groups in radical chemistry. Such methodologies are fundamental in developing novel organic synthesis strategies (Minin & Walton, 2003).
Pyrrole Synthesis via Intramolecular Condensation : The transformation of ethyl glycinate hydrochloride into pyrroles through base-catalyzed intramolecular condensation demonstrates the versatility of ethyl groups in synthesizing heterocyclic compounds. Pyrroles are essential cores in many drugs and agrochemicals (Hombrecher & Horter, 1990).
properties
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-2-26-19(24)12-22-20(25)16-11-18(13-7-9-14(21)10-8-13)23-17-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKXXCHSUMPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)


![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)
![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)